molecular formula C24H21ClN2O2 B11324254 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11324254
M. Wt: 404.9 g/mol
InChI Key: CURHCDJFKJNOFF-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a chlorophenyl group and a phenoxyacetamide group, making it a subject of interest in various scientific fields.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C24H21ClN2O2/c25-22-12-6-4-10-18(22)20(21-14-26-23-13-7-5-11-19(21)23)15-27-24(28)16-29-17-8-2-1-3-9-17/h1-14,20,26H,15-16H2,(H,27,28)

InChI Key

CURHCDJFKJNOFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide typically involves the coupling of an indole derivative with a chlorophenyl compound and a phenoxyacetamide group. One common method involves the use of tryptamine and a chlorophenyl acetic acid derivative, followed by amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in regulating various physiological processes . Additionally, the compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide is unique due to its combination of a chlorophenyl group and a phenoxyacetamide group, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Biological Activity

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features an indole moiety, which is known for its diverse biological properties. The presence of the chlorophenyl and phenoxy groups contributes to its potential pharmacological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. The indole structure is particularly noted for its role in modulating serotonin receptors, which may influence mood and cognitive functions.

Anticancer Activity

Several studies have reported the anticancer potential of indole derivatives, including those structurally related to this compound. For instance, compounds with similar configurations have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism
Compound AHCT-151.61Apoptosis
Compound BA-4311.98Cell Cycle Arrest

Neuroprotective Effects

The indole framework is also associated with neuroprotective effects. Compounds like this compound may exhibit protective actions against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against human colon carcinoma cells (HCT-15). The results indicated a significant reduction in cell viability with an IC50 value of 1.61 µM, suggesting strong anticancer properties.
  • Neuroprotection Study : Another investigation assessed the neuroprotective effects of related indole derivatives in models of oxidative stress. The findings revealed that these compounds could significantly reduce neuronal cell death and improve survival rates in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole ring or substituents on the phenoxy group can enhance potency and selectivity for specific biological targets.

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